molecular formula C17H17N3O3S B2662248 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896335-87-8

2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2662248
CAS No.: 896335-87-8
M. Wt: 343.4
InChI Key: ZWEVBOQWGIVFGT-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a high-purity chemical compound intended for research applications. This synthetic small molecule features a complex heterocyclic scaffold. Heterocycles are fundamental structures in medicinal chemistry; over 85% of all FDA-approved drugs contain a heterocyclic moiety, underscoring their critical role in interacting with biological targets . The structure incorporates a pyridotriazinone core, a motif of significant interest in pharmaceutical research for its potential to modulate various enzymatic pathways. The specific mechanism of action and primary research applications for this compound are not fully established, making it a candidate for exploratory biology and hit-to-lead optimization studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-4-5-20-15(6-11)18-16(19-17(20)21)24-10-12-7-13(22-2)9-14(8-12)23-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVBOQWGIVFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenylmethylsulfanyl Group: This step involves the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with a 3,5-dimethoxyphenylmethylsulfanyl reagent, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is versatile, with modifications at positions 2, 7, and 8 significantly altering properties. Below is a comparative analysis:

Compound Substituents Synthetic Route Key Properties
Target Compound 2-[(3,5-dimethoxyphenyl)methyl]sulfanyl; 8-methyl Sulfur alkylation of 2-amino precursor, followed by cyclization Enhanced lipophilicity due to aryl methyl sulfanyl; moderate solubility in DMSO
2-Alkoxy-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (e.g., 8a-h ) 2-alkoxy (e.g., ethoxy, propoxy); 7- or 8-methyl Alkylation of 2-amino precursor with anhydrides in acetic acid Higher polarity than sulfanyl analogs; improved aqueous solubility
2-Diethylamino-7-(haloaryl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l, 8m ) 2-diethylamino; 7-bromopyridinyl or 7-chloropyridinyl Suzuki coupling with halogenated aryl boronic acids Planar structure enhances DNA intercalation potential; halogen substituents improve bioavailability
Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3 ) Benzofuran core with 3,5-dimethoxyphenyl and methoxy groups Bi(OTf)3-catalyzed cyclization of oxoethoxy precursors Distinct heterocyclic core; lower rigidity compared to triazinones

Functional Differences

  • Biological Activity : Halogenated derivatives (e.g., 8l, 8m) exhibit stronger DNA-binding affinity due to halogen-mediated van der Waals interactions, whereas the target compound’s sulfanyl group may favor thiol-mediated cellular uptake .
  • Thermal Stability: The rigid triazinone core in all analogs prevents tautomerization, ensuring structural integrity under physiological conditions .

Research Implications

The target compound’s unique sulfanyl-aryl substitution offers a balance between lipophilicity and reactivity, making it a candidate for antiviral or anticancer studies. However, alkoxy and halogenated analogs remain superior in solubility and target-binding specificity, respectively . Future work should explore hybrid derivatives combining sulfanyl and halogen motifs for optimized pharmacokinetics.

Biological Activity

The compound 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido-triazine core substituted with a sulfanyl group and a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of PRMT5 (protein arginine methyltransferase 5), which plays a critical role in gene expression and cell proliferation. Inhibition of PRMT5 has been linked to anti-cancer effects and modulation of immune responses.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido-triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer).
  • IC50 Values : The compound showed promising results with IC50 values in the low micromolar range (e.g., 6.2 μM against HCT-116) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that similar compounds exhibit:

  • Bacterial Activity : Active against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Effective against common fungal pathogens such as Candida albicans and Aspergillus niger.

Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of the compound on HCT-116 cells:

Treatment GroupIC50 (μM)Mechanism
Control--
Compound A6.2PRMT5 Inhibition
Compound B43.4PRMT5 Inhibition

This study highlighted the compound's significant potential in targeting cancer cells through PRMT5 inhibition .

Study 2: Antimicrobial Screening

A comparative analysis was conducted on the antimicrobial properties of various pyrido-triazines:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 μg/mL
Compound BEscherichia coli20 μg/mL

These findings suggest that the compound possesses considerable antimicrobial activity, making it a candidate for further development in treating infections .

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